

research on terfenadine as a potassium channel blocker

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Compound Focus: Terfenadine

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Terfenadine's Potassium Channel Blocking Profile

The following table summarizes the quantitative effects of **terfenadine** on various potassium channels.

| Channel Type | Experimental System | IC ₅₀ / Potency | Key Findings / Mechanism |
|------------------------------|------------------------------------|----------------------------|---------------------------------------------------------------------------------------------|
| hERG (Kv11.1) | Xenopus oocytes [1] | 204 nM | Potent open-channel blocker [1]. |
| hKv1.5 | Cloned human channel [2] | 0.88 μM (Racemate) | Open-state blocker; senses 21% of transmembrane electrical field [2]. |
| K _{ATP} (Native) | Rabbit ventricular myocytes [3] | 1.7 μM | Blocks cardiac K _{ATP} channels [3]. |
| K _{ATP} (Native) | RINm5F insulinoma cells [4] [5] | 1.2 μM | Blocks via the pore-forming Kir6.2 subunit; SUR1 presence enhances potency [4] [5]. |
| K _{ATP} (Kir6.2Δ26) | Truncated channel (no SUR) [4] [5] | 3.0 μM | Confirms binding to Kir6.2; block is slow and pH-dependent (potentiated at pH 6.5) [4] [5]. |

| Channel Type | Experimental System | IC ₅₀ / Potency | Key Findings / Mechanism |
|-------------------------|--------------------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------|
| GIRK (Neuronal/Cardiac) | Xenopus oocytes, atrial myocytes [6] | - | Blocks channels containing Kir3.1 ; critical residue Phe137 in the pore helix identified [6]. |

Key Experimental Methodologies

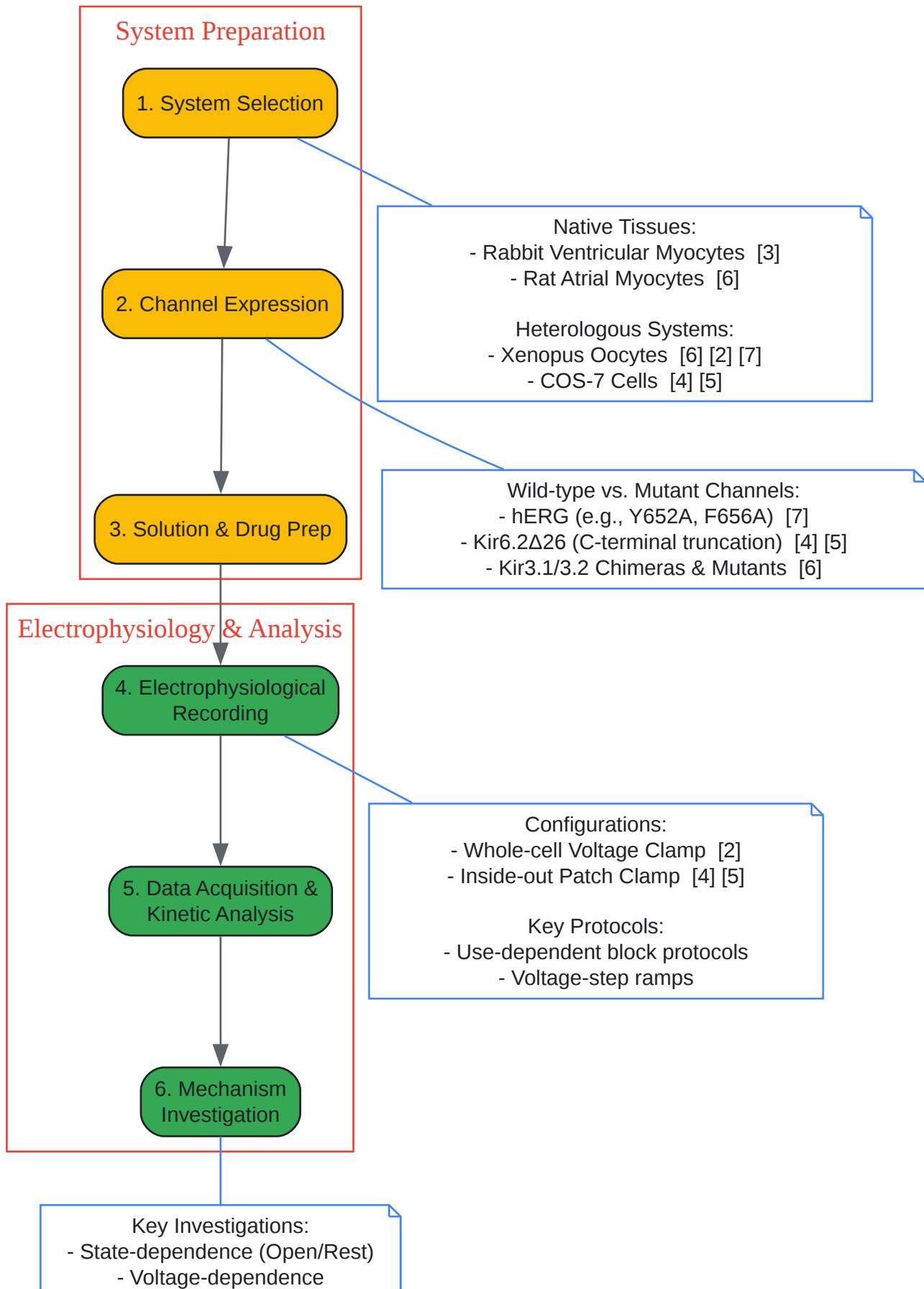
The following table outlines the core experimental approaches used to characterize **terfenadine's** channel blockade.

| Methodology | Application in Terfenadine Research |
|---------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Heterologous Expression & Mutagenesis | Channels (hERG, hKv1.5, Kir6.2, Kir3.1) expressed in <i>Xenopus laevis</i> oocytes or COS-7 cells. Critical binding residues identified (hERG: Y652, F656; Kir3.1: F137) [6] [7]. |
| Electrophysiology (Voltage-Clamp) | Whole-cell and inside-out patch-clamp configurations used. Techniques quantified block potency (IC ₅₀), kinetics, and voltage-dependence [4] [5] [2]. |

| **Cell Culture and Transfection** | **Native channels:** Studied in isolated rabbit ventricular myocytes [3] and RINm5F insulinoma cells [4] [5]. **Recombinant channels:** COS-7 cells transfected with Kir6.2Δ26, identified via co-expressed EGFP [4] [5]. | **Data & Kinetic Analysis** | Channel activity (N·P_O) calculated from patch recordings. Concentration-response curves fitted to the Hill equation to determine IC₅₀ [4] [5]. |

Experimental Workflow for Channel Blockade Analysis

The diagram below illustrates a generalized experimental workflow for studying **terfenadine's** effects on potassium channels, synthesizing methodologies from multiple studies.



- pH-sensitivity [4] [5]
- Molecular Docking

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Generalized workflow for studying **terfenadine**'s effects on potassium channels.

Mechanisms of Action and Structural Insights

Research has pinpointed specific molecular interactions that define **terfenadine**'s blocking mechanism across different channels:

- **hERG Channel Block:** **Terfenadine** blocks the central cavity of the open hERG channel. Key residues for binding include **T623** and **S624** at the base of the pore helix, and aromatic residues **Y652** and **F656** on the S6 domain [7]. This high-affinity block is the primary cause of QT prolongation.
- **K_{ATP} Channel Block:** **Terfenadine** acts as a slow blocker that binds directly to the cytoplasmic side of the pore-forming **Kir6.2** subunit. The presence of the sulfonylurea receptor **SUR1** modestly enhances block potency. Inhibition is **potentiated at lower intracellular pH (6.5)**, suggesting protonation enhances drug binding [4] [5].
- **GIRK Channel Selectivity:** **Terfenadine** preferentially blocks neuronal and cardiac GIRK channels containing the **Kir3.1** subunit. A critical determinant is **Phe137** in the pore helix of Kir3.1; mutating this residue to a serine (the corresponding residue in the less-sensitive Kir3.2) significantly reduces block [6].

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